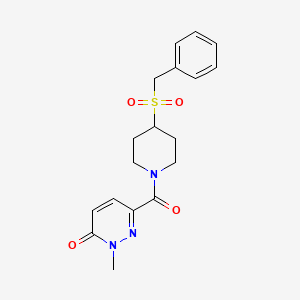

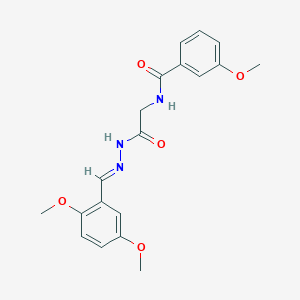

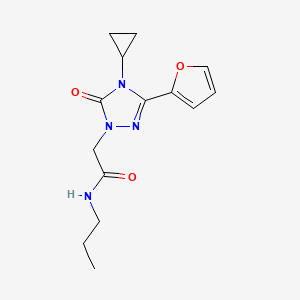

![molecular formula C21H15ClN2O3S B2681719 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide CAS No. 392248-44-1](/img/structure/B2681719.png)

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide, commonly known as BHQ or BHQ-2, is a fluorescent dye used in scientific research. BHQ-2 is a member of the benzothiazole family of dyes and is commonly used in molecular biology and biochemistry. BHQ-2 is a useful tool for researchers due to its unique properties, such as high quantum yield and photostability.

Scientific Research Applications

Synthesis and Antitumor Activity

A variety of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures similar to the compound , have been synthesized and evaluated for their potential antitumor activity. These compounds have been tested in vitro against several human tumor cell lines derived from different neoplastic diseases. For instance, certain compounds demonstrated considerable anticancer activity against specific cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have shown promising applications in the field of renewable energy and biochemical interactions. Spectroscopic and quantum mechanical studies have been conducted to explore these molecules' capabilities as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for photovoltaic applications. Additionally, molecular docking studies have been performed to understand these compounds' binding interactions with specific proteins, such as Cyclooxygenase 1 (COX1), which could inform their use in drug design and discovery processes (Mary et al., 2020).

Anticonvulsant Evaluation

Research has also explored the synthesis of benzothiazole acetamide derivatives for their potential anticonvulsant effects. Compounds have been designed, synthesized, and evaluated using various models to assess their efficacy in preventing seizures. Such studies contribute to the understanding of benzothiazole derivatives' pharmacological properties and their potential application in treating neurological disorders (Nath et al., 2021).

Anti-inflammatory Activity

Another application area is the development of benzothiazole acetamide derivatives as anti-inflammatory agents. The synthesis of novel compounds and their evaluation for anti-inflammatory activity highlight the therapeutic potential of these molecules in treating inflammation-related conditions. The structural modifications and biological assays provide insights into the relationship between chemical structure and anti-inflammatory efficacy, guiding the design of new therapeutic agents (Sunder & Maleraju, 2013).

Mechanism of Action

Target of Action

The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide are bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound has shown promising activity against Staphylococcus aureus .

Mode of Action

this compound interacts with its bacterial targets, leading to their inhibition

Biochemical Pathways

Given its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their inhibition .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for the compound .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth . The compound has shown bactericidal activity, eliminating S. aureus strain after 24-hour exposure .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPKPPCHRGKKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

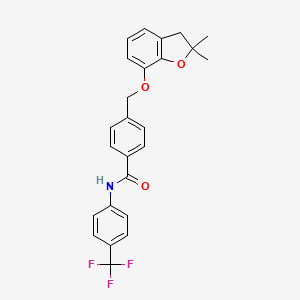

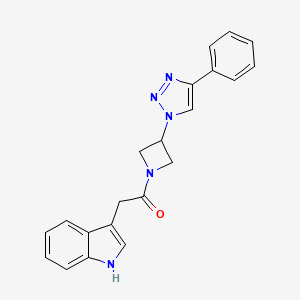

![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)

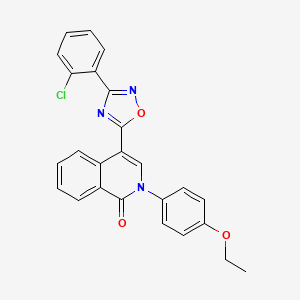

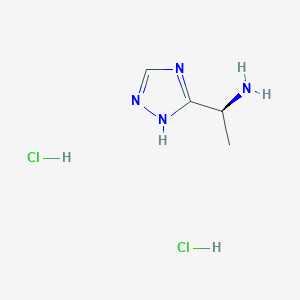

![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

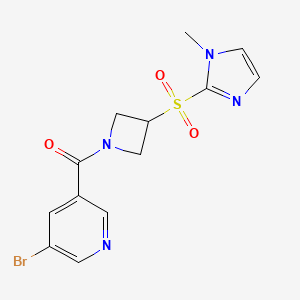

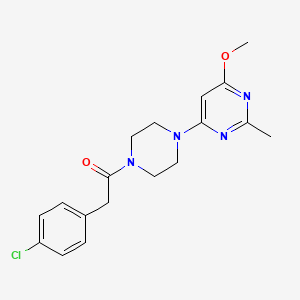

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)